![molecular formula C11H10N2O3 B123697 Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate CAS No. 155960-91-1](/img/structure/B123697.png)
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
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Overview
Description
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) . The canonical SMILES structure is CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 67.8 Ų . It has a rotatable bond count of 3 . The XLogP3-AA value is 0.9 , which is a measure of the compound’s lipophilicity.Scientific Research Applications
Pharmaceutical Research
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: is a compound of interest in the pharmaceutical industry due to its quinazoline structure, which is a core scaffold in many therapeutic agents. It has potential applications in the development of novel drugs for the treatment of cancer, as quinazoline derivatives have been shown to possess anti-tumor properties .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize a variety of quinazoline derivatives through modifications at different positions of the ring system. These derivatives can then be evaluated for various biological activities .
Material Science
In material science, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate could be explored for the creation of novel organic semiconductors. Quinazoline-based compounds have shown promise in the field of optoelectronics, particularly in light-emitting diodes (LEDs) and photovoltaic cells .
Chemical Biology
Chemical biologists may investigate this compound as a tool to study biological systems. By incorporating it into larger biomolecules or using it to modify proteins or nucleic acids, researchers can gain insights into cellular processes and disease mechanisms .
Agrochemical Development
The structural motif of quinazoline is also present in some agrochemicals. Therefore, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate could be a starting point for the development of new pesticides or herbicides with improved safety and efficacy profiles .
Enzyme Inhibition Studies
Due to its potential to interact with various enzymes, this compound can be used in enzyme inhibition studies. It could help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors, which are valuable in both medicine and industry .
Neuropharmacology
Quinazoline derivatives have been studied for their neuropharmacological effects. As such, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate might be used in research related to neurological disorders and could contribute to the discovery of new treatments for conditions like Alzheimer’s disease .
Antimicrobial Agent Research
Finally, this compound could be investigated for its antimicrobial properties. The development of new antimicrobial agents is crucial in the fight against drug-resistant bacteria, and quinazoline derivatives offer a promising avenue for such research .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXHLDCTMXWKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565707 |
Source
|
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate | |
CAS RN |
155960-91-1 |
Source
|
Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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